molecular formula C22H19BrN2O4 B10901733 3-{(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]hydrazinyl}benzoic acid

3-{(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]hydrazinyl}benzoic acid

Cat. No.: B10901733
M. Wt: 455.3 g/mol
InChI Key: MQAZDEVVDSHTEF-CFRMEGHHSA-N
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Description

3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with a unique structure that includes benzyloxy, bromo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde with hydrazine derivatives under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with benzoic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-bromobenzoic acid
  • 3-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)-3,5-dimethoxybenzylidenehydrazino)benzoic acid

Uniqueness

3-(2-{(Z)-1-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19BrN2O4

Molecular Weight

455.3 g/mol

IUPAC Name

3-[(2Z)-2-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C22H19BrN2O4/c1-28-20-11-17(13-24-25-18-9-5-8-16(10-18)22(26)27)19(23)12-21(20)29-14-15-6-3-2-4-7-15/h2-13,25H,14H2,1H3,(H,26,27)/b24-13-

InChI Key

MQAZDEVVDSHTEF-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)OCC3=CC=CC=C3

Origin of Product

United States

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